molecular formula C8H11ClN2O2 B11899968 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one CAS No. 1346697-47-9

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one

Cat. No.: B11899968
CAS No.: 1346697-47-9
M. Wt: 202.64 g/mol
InChI Key: QNMNLKYCZLOPIJ-UHFFFAOYSA-N
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Description

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a sec-butoxy group at the 5th position and a chlorine atom at the 4th position of the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with sec-butyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyridazinone ring can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sec-butoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of 5-(sec-Butoxy)-4-aminopyridazin-3(2H)-one or 5-(sec-Butoxy)-4-thiopyridazin-3(2H)-one.

    Oxidation: Formation of 5-(sec-Butoxy)-4-chloropyridazine-3,6-dione.

    Reduction: Formation of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-ol.

Scientific Research Applications

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is used in the synthesis of liquid crystals and other advanced materials due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sec-butoxy group and chlorine atom contribute to its binding affinity and specificity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-Butoxy)-3,4-dichloropyridazine
  • sec-Butylbenzene
  • sec-Butyl acetate

Uniqueness

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one is unique due to the presence of both a sec-butoxy group and a chlorine atom on the pyridazinone ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial contexts.

Properties

CAS No.

1346697-47-9

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

4-butan-2-yloxy-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C8H11ClN2O2/c1-3-5(2)13-6-4-10-11-8(12)7(6)9/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

QNMNLKYCZLOPIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

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